Holmium(III) nitrate pentahydrate

Descripción

Significance within Rare Earth Chemistry and Materials Science Research

The chemistry of rare earth elements, or lanthanides, is a field of intense study due to their unique optical and magnetic properties. wikipedia.org Holmium, a member of this series, possesses one of the highest magnetic moments of any naturally occurring element. nanoshel.com This characteristic makes holmium(III) nitrate (B79036) pentahydrate a valuable precursor for creating high-performance magnetic materials. chemimpex.com

In materials science, this compound is utilized in the production of specialized glasses and ceramics. stanfordmaterials.comsamaterials.com When incorporated into these materials, holmium imparts specific colors, typically yellow or red, making it useful as a colorant for cubic zirconia and glass. stanfordmaterials.comsamaterials.com Furthermore, these holmium-doped glasses serve as calibration standards for optical spectrophotometers. stanfordmaterials.comsamaterials.com

Role as a Precursor in Advanced Chemical Synthesis

Holmium(III) nitrate pentahydrate is a versatile precursor for the synthesis of a wide array of advanced materials. americanelements.comnanoshel.com Its solubility in water and acidic solutions facilitates its use in various chemical reactions. americanelements.comwikipedia.org

A primary application is in the synthesis of holmium oxide (Ho₂O₃) nanoparticles. mdpi.comnih.govnih.gov These nanoparticles are being investigated for a range of applications, including near-infrared imaging and as photocatalysts for dye degradation. mdpi.comnih.gov The synthesis often involves processes like co-precipitation or phyto-fabrication, where holmium nitrate is the holmium source. nih.govresearchgate.net

Furthermore, holmium(III) nitrate is a key ingredient in the creation of holmium-based metal-organic frameworks (MOFs). rsc.orgrawdatalibrary.netmdpi.comresearchgate.net MOFs are crystalline, porous materials with potential applications in areas such as gas storage and drug delivery. rsc.org The synthesis of these complex structures often employs holmium nitrate under solvothermal conditions with various organic linkers. mdpi.comresearchgate.net

The compound also serves as a precursor for:

Solid-state lasers: It is used in the fabrication of yttrium-iron-garnet (YIG) and yttrium-lanthanum-fluoride (YLF) solid-state lasers. nanoshel.comstanfordmaterials.comsamaterials.com

Upconversion nanoparticles (UCNPs): Holmium-doped UCNPs are capable of converting near-infrared radiation into visible light, a property explored for biomedical imaging and photodynamic therapy. rsc.orgmdpi.comnih.govnih.gov

Catalysts: The catalytic potential of holmium nitrate is an area of active research, with factors like temperature and pressure influencing its performance in various reactions. mx-rareearth.com

Current Research Trajectories and Academic Relevance

Current research on this compound and its derivatives is highly interdisciplinary, spanning chemistry, materials science, and biomedicine. A significant focus is on the development of novel nanomaterials with tailored properties.

Recent studies have explored:

Multifunctional Nanomaterials: The synthesis of holmium oxide nanoparticles that exhibit both near-infrared fluorescence for deep tissue imaging and photocatalytic activity for environmental remediation. mdpi.comnih.govdntb.gov.ua

Metal-Organic Frameworks: The design of new holmium-based MOFs with unique crystal structures and high thermal stability, which could be used for specialized applications. rsc.orgrsc.org Research has also investigated the use of "green" solvents like ethanol (B145695) in MOF synthesis. mdpi.com

Biomedical Applications: The proangiogenic effects of holmium oxide nanoparticles are being studied for their potential in tissue engineering. nih.gov Additionally, holmium-doped nanoparticles are being developed for use in photodynamic therapy, where they can be activated by near-infrared light to destroy cancer cells. nih.gov

The academic relevance of this compound is underscored by the continuous exploration of its potential in creating advanced materials with novel functionalities.

Data Tables

Physical and Chemical Properties of this compound

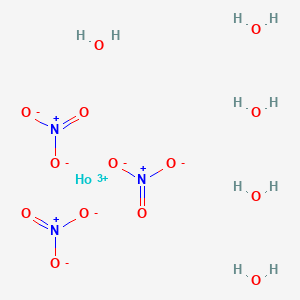

| Property | Value |

| Chemical Formula | Ho(NO₃)₃·5H₂O ottokemi.com |

| CAS Number | 14483-18-2 wikipedia.orgepa.gov |

| Appearance | Yellowish crystals wikipedia.org |

| Molar Mass | 441.02 g/mol ottokemi.comsigmaaldrich.cn |

| Solubility | Soluble in water and ethanol wikipedia.org |

| Purity | Typically available in 99.9% to 99.99% purity sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

Propiedades

IUPAC Name |

holmium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUGWWDCFYEYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10HoN3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648469 | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14483-18-2 | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Holmium Iii Nitrate Pentahydrate and Its Derivatives

Direct Synthesis Routes and Optimization Studies

The production of high-purity holmium(III) nitrate (B79036) pentahydrate is fundamental for its application in materials science. This process typically involves the acid digestion of holmium oxide followed by carefully controlled crystallization.

Reaction of Holmium Oxide with Nitric Acid for Pentahydrate Formation

The most common and straightforward method for synthesizing holmium(III) nitrate is through the reaction of holmium(III) oxide (Ho₂O₃) with nitric acid (HNO₃). wikipedia.orgnanotrun.com Holmium oxide, a pale yellow powder, is dissolved in nitric acid, leading to the formation of holmium nitrate, water, and heat. wikipedia.org This acid-base reaction effectively breaks down the stable oxide into a soluble nitrate salt. The balanced chemical equation for this reaction is:

Ho₂O₃ + 6HNO₃ → 2Ho(NO₃)₃ + 3H₂O

This process is widely used for various rare earth elements, where the oxide is dissolved in nitric acid to produce the corresponding nitrate salt. wikipedia.orgnanotrun.com The resulting aqueous solution contains solvated holmium(III) ions and nitrate ions, ready for the subsequent crystallization step to isolate the pentahydrate form.

Crystallization and Isolation Techniques for High Purity Holmium(III) Nitrate Pentahydrate

Following the dissolution of holmium oxide, the next crucial step is the crystallization of this compound from the aqueous solution. The primary objective is to obtain high-purity crystals of the desired hydration state. This is achieved by carefully controlling the level of supersaturation of the solute in the mother liquor. nih.gov

Several techniques can be employed to optimize crystal growth and purity:

Controlled Evaporation: The solution is gently heated to evaporate the solvent (water), thereby increasing the concentration of the holmium nitrate salt. As the solution becomes supersaturated, crystals begin to form. The rate of evaporation is a critical parameter; slow evaporation generally promotes the growth of larger, more well-defined crystals.

Temperature Control: The solubility of holmium(III) nitrate is temperature-dependent. cymitquimica.com By carefully lowering the temperature of a saturated solution, the solubility decreases, inducing crystallization.

Antisolvent Crystallization: This technique involves adding a second solvent (an antisolvent) in which holmium(III) nitrate is sparingly soluble. mdpi.com For instance, adding a solvent like ethanol (B145695) to the aqueous holmium nitrate solution can reduce the salt's solubility and trigger precipitation, allowing for high yields. mdpi.com

Seeding: To control spontaneous nucleation and promote the growth of larger crystals, seed crystals of this compound can be introduced into a slightly supersaturated solution. nih.govmdpi.com This encourages crystal growth on the existing seeds rather than the formation of many small, new crystals. mdpi.com

The quality of the final product is directly linked to the perfection of the crystalline samples. nih.gov Through precise manipulation of parameters like precipitant concentration, pH, and temperature, high-purity, yellowish, crystalline this compound can be isolated. nih.govwikipedia.org

| Parameter | Description |

| IUPAC Name | holmium(3+);trinitrate;pentahydrate |

| CAS Number | 14483-18-2 |

| Molecular Formula | H₁₀HoN₃O₁₄ or Ho(NO₃)₃·5H₂O |

| Molecular Weight | 441.02 g/mol |

| Appearance | Yellow to orange crystalline powder or crystals. cymitquimica.comchemicalbook.com |

| Solubility | Soluble in water and ethanol. cgmaterial.comwikipedia.org |

This compound as a Precursor in Complex Material Synthesis

This compound is an invaluable starting material for creating a range of advanced functional materials, particularly nanoparticles and complex oxides. nanoshel.com Its solubility in water and other polar solvents makes it an ideal precursor for various solution-phase synthesis techniques.

Sol-Gel Methodologies for Holmium Zirconate Nanoparticles

Holmium zirconate (Ho₂Zr₂O₇) nanoparticles, which are of interest for applications such as solid oxide fuel cells, can be synthesized using a sol-gel method with this compound as the holmium source. whiterose.ac.uk One such method is the Leeds Alginate Process (LAP), a cost-effective and energy-efficient sol-gel technique. whiterose.ac.uk

In this process, this compound and zirconium(IV) oxychloride octahydrate are used as the metal precursors. whiterose.ac.uk They are dissolved in distilled water to achieve a specific molar ratio, typically Ho³⁺/Zr⁴⁺ = 1. whiterose.ac.uk This aqueous metal ion solution is then complexed with a sodium alginate gel. Through an ion-exchange process, the metal ions are incorporated into the alginate gel structure. The resulting gel beads are dried and then calcined at elevated temperatures. For instance, calcining the precursor beads at 700°C for several hours results in the thermal decomposition of the organic components and the formation of crystalline holmium zirconate nanoparticles. whiterose.ac.uk

| Synthesis Step | Description |

| Precursors | This compound (Ho(NO₃)₃·5H₂O) and Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O). whiterose.ac.uk |

| Method | Leeds Alginate Process (LAP), an alginate-based sol-gel technique. whiterose.ac.uk |

| Process | Ion-exchange between the metal ion solution and sodium alginate gel to form precursor beads. whiterose.ac.uk |

| Calcination | The dried gel is heated (e.g., 700°C for 2-6 hours) to form Ho₂Zr₂O₇ nanoparticles. whiterose.ac.uk |

| Product | Nanoparticles of holmium zirconate with a defect fluorite structure. whiterose.ac.uk |

Polyol and Other Solution-Phase Synthesis Routes for Holmium-Containing Materials

The polyol method is a versatile solution-phase synthesis route for producing a wide array of nanostructured materials. researchgate.net In this process, a polyol (e.g., ethylene (B1197577) glycol) acts as both the solvent and the reducing agent. Metal precursors, such as metal nitrates, are dissolved in the polyol and heated. The high temperature facilitates the reduction of the metal salt to form metallic or oxide nanoparticles.

This compound can serve as the holmium precursor in this method. nanoshel.com When dissolved in a polyol and heated, the nitrate salt will decompose, and the holmium ions can be incorporated into various nanostructures. The specific outcome—whether it be holmium oxide nanoparticles or more complex holmium-containing alloys or compounds—depends on the other precursors present and the reaction conditions, such as temperature and the presence of stabilizing agents. researchgate.net

Another important solution-phase route is solvothermal synthesis, which was used to prepare holmium-based metal-organic frameworks (Ho-MOFs). nih.gov In a typical procedure, this compound and an organic linker (like a benzenecarboxylic acid) are dissolved in a solvent such as ethanol and heated in a sealed autoclave. nih.gov This process yields crystalline Ho-MOFs, whose structure and properties are influenced by the specific organic linker and solvent used. nih.gov

Glycine-Nitrate Combustion Method for Holmium Orthoferrite Nanocrystals

The glycine-nitrate combustion (GNC) process is an effective, simple, and rapid method for synthesizing fine crystalline powders and nanometer-scale particles, including complex oxides. mdpi.com This method involves a self-sustaining, exothermic reaction between a metal nitrate (the oxidizer) and a fuel, typically glycine (B1666218) (C₂H₅NO₂). mdpi.com

For the synthesis of holmium orthoferrite (HoFeO₃) nanocrystals, this compound and iron(III) nitrate nonahydrate would be used as the metal nitrate precursors. These are dissolved in water along with glycine. The solution is then heated to evaporate excess water, forming a viscous gel. mdpi.comifmo.ru Upon reaching the ignition temperature, the gel undergoes spontaneous and vigorous combustion. This rapid, high-temperature reaction provides the energy for the formation of the desired crystalline oxide phase directly, often without the need for prolonged high-temperature calcination. The resulting product is a voluminous, fine powder of holmium orthoferrite nanocrystals. ifmo.ru

| Method | Role of this compound | Fuel/Complexing Agent | Product Example |

| Sol-Gel (LAP) | Holmium ion source | Sodium Alginate whiterose.ac.uk | Holmium Zirconate (Ho₂Zr₂O₇) whiterose.ac.uk |

| Polyol Synthesis | Holmium precursor | Polyol (e.g., ethylene glycol) researchgate.net | Holmium-containing nanoparticles |

| Glycine-Nitrate Combustion | Oxidizer and holmium source | Glycine mdpi.com | Holmium Orthoferrite (HoFeO₃) |

Advanced Structural Elucidation and Morphological Characterization

Single Crystal X-ray Diffraction Analysis of Holmium(III) Nitrate (B79036) Pentahydrate

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.

Determination of Space Group and Unit Cell Parameters

The crystal structure of holmium(III) nitrate pentahydrate has been determined to belong to the triclinic space group P-1. cambridge.orgresearchgate.net This determination is fundamental as it describes the symmetry of the crystal lattice. The unit cell parameters, which define the dimensions and angles of the repeating unit in the crystal, have been reported from single-crystal X-ray diffraction measurements. researchgate.net Another study using powder diffraction data also confirmed the triclinic P-1 space group. cambridge.orgcambridge.org

| Parameter | Value (from SC-XRD) researchgate.net | Value (from Powder XRD) cambridge.org |

| a | 6.5680(14) Å | 6.642(8) Å |

| b | 9.503(2) Å | 9.55(2) Å |

| c | 10.462(2) Å | 10.56(2) Å |

| α | 63.739(14)° | 63.672(1)° |

| β | 94.042(2)° | 84.622(2)° |

| γ | 76.000(16)° | 76.085(2)° |

| Volume | Not specified | 582.74 ų |

| Z | Not specified | 2 |

Table 1: Unit cell parameters for this compound.

Analysis of Coordination Polyhedra and Hydration Sphere

The crystal structure of this compound consists of isolated [Ho(H₂O)₄(NO₃)₃] polyhedra and non-coordinating water molecules. researchgate.net In this structure, the holmium ion is coordinated by oxygen atoms from both water molecules and nitrate groups. The coordination sphere around the holmium ion is a key determinant of its chemical and physical properties. The presence of both coordinated and non-coordinated water molecules in the crystal lattice highlights the compound's nature as a hydrated salt.

Isotypic Relationships with Other Rare Earth Nitrate Pentahydrates

This compound is isotypic, meaning it has the same crystal structure, as other rare earth nitrate pentahydrates. researchgate.net Specifically, it is isostructural with yttrium nitrate pentahydrate. cambridge.org This structural similarity across the lanthanide series is a common feature for many of their compounds and is attributed to the similar ionic radii and bonding characteristics of the rare earth elements.

Powder X-ray Diffraction (XRD) Studies

Powder X-ray diffraction is a versatile technique used for phase identification, purity assessment, and the determination of crystallite size of polycrystalline materials.

Phase Identification and Purity Assessment of this compound

Powder XRD patterns of this compound show several diffraction peaks, indicating its crystalline nature. researchgate.net Analysis of the diffraction pattern confirms the triclinic P-1 space group, and all measured lines can be indexed consistently with this space group. cambridge.orgcambridge.org Importantly, these studies have shown no detectable impurities, confirming the phase purity of the synthesized this compound. cambridge.org The diffraction pattern is distinct from that of its potential precursors or related complexes, such as holmium-β-cyclodextrin inclusion complexes. researchgate.net

Crystallite Size Determination using Scherrer Formula for Derived Materials

This compound is often used as a precursor to synthesize other materials, such as holmium oxide (Ho₂O₃). The thermal decomposition of this compound leads to the formation of holmium oxide, and the crystallite size of the resulting oxide can be determined using the Scherrer formula. researchgate.net

The Scherrer equation, L = Kλ / (β cosθ), relates the crystallite size (L) to the X-ray wavelength (λ), the full width at half maximum (FWHM) of a diffraction peak (β), and the Bragg angle (θ). scirp.org The shape factor, K, is a constant that is typically close to 0.9. scirp.org By analyzing the broadening of the XRD peaks of the derived holmium oxide, researchers can estimate the average size of the crystallites. For instance, the thermal decomposition of holmium nitrate at 600°C produces Ho₂O₃ with large crystalline particles. researchgate.net The Scherrer equation is a fundamental tool in materials science for characterizing the nanoscale features of materials derived from precursors like this compound. scirp.orgresearchgate.net

High-Temperature X-ray Diffraction (HTXRD) for Thermal Decomposition Pathways

High-Temperature X-ray Diffraction (HTXRD) is a powerful analytical technique used to study the crystallographic changes in a material as a function of temperature. In the case of this compound, this method is instrumental in elucidating the complex multi-step thermal decomposition process that ultimately yields holmium(III) oxide.

Studies employing thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA), in conjunction with X-ray diffractometry (XRD) of the solid intermediates, have detailed the transformation pathway. researchgate.netresearchgate.net The decomposition of this compound, with the chemical formula Ho(NO₃)₃·5H₂O, is a sequential process involving dehydration and the breakdown of the nitrate and hydroxyl intermediates. researchgate.net

The process begins with the loss of water molecules, followed by the decomposition of the anhydrous nitrate into oxynitrate and finally into the stable oxide. The general pathway for many rare-earth nitrates follows the sequence from the hydrated salt to the anhydrous salt, then to an oxynitrate (LnONO₃), and finally to the sesquioxide (Ln₂O₃). akjournals.comresearchgate.net For this compound, a detailed investigation has identified several distinct stages. researchgate.net

The decomposition begins with a series of four dehydration steps occurring at temperatures of 120°C, 140°C, 205°C, and 240°C. These steps lead to the formation of a crystalline holmium nitrate monohydrate. Following dehydration, this intermediate decomposes to holmium(II) hydroxide (B78521) nitrate (Ho(OH)(NO₃)₂) at 265°C. A stable and crystalline holmium oxynitrate (HoO(NO₃)) is then formed at 368°C. Further heating leads to a non-stoichiometric intermediate, Ho(O)₁.₂(NO₃)₀.₅, at 500°C, before the final conversion to cubic holmium(III) oxide (Ho₂O₃) occurs at 560°C. researchgate.net The gaseous products released during this process are primarily water vapor and nitrogen oxides. researchgate.net

Table 1: Thermal Decomposition Stages of this compound

| Temperature (°C) | Intermediate/Final Product | Chemical Formula | Process |

|---|---|---|---|

| 120 - 240 | Holmium(III) nitrate monohydrate | Ho(NO₃)₃·H₂O | Dehydration |

| 265 | Holmium(II) hydroxide nitrate | Ho(OH)(NO₃)₂ | Decomposition |

| 368 | Holmium oxynitrate | HoO(NO₃) | Decomposition |

| 500 | Non-stoichiometric intermediate | Ho(O)₁.₂(NO₃)₀.₅ | Decomposition |

| 560 | Holmium(III) oxide | Ho₂O₃ | Final Decomposition |

This table summarizes the key stages and products identified during the thermal decomposition of this compound in air, based on data from thermoanalytical studies. researchgate.net

Electron Microscopy Techniques

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at high resolutions. For this compound and its decomposition product, holmium oxide, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical insights into particle characteristics and nanostructure, complemented by Energy Dispersive X-ray (EDX) Spectroscopy for elemental analysis.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Characteristics

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and morphology of solid materials. In the context of this compound, SEM analysis is particularly insightful for characterizing the final product of its thermal decomposition, holmium(III) oxide (Ho₂O₃).

Following the complete decomposition of the parent compound at temperatures around 600°C, SEM imaging reveals the morphology of the resulting oxide. The final Ho₂O₃ product is characterized by large, crystalline, irregularly sheet-shaped particles. A notable feature of these particles is the presence of large pores, voids, and cracks throughout their structure. researchgate.net This porous morphology is a direct consequence of the vigorous evolution of gaseous products, such as water vapor and nitrogen oxides, during the decomposition process. researchgate.net The high surface area and porosity can be advantageous for applications in catalysis and as a precursor for other holmium-containing materials.

Transmission Electron Microscopy (TEM) for Nanoparticle Size, Shape, and Microstructure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed characterization of nanomaterials, including their size, shape, and internal crystal structure. nih.govnrel.gov When holmium(III) nitrate is used as a precursor in the synthesis of holmium oxide nanoparticles, TEM is a crucial tool for evaluating the success of the synthesis. nih.govresearchgate.net

Studies on the synthesis of holmium-based nanoparticles, often starting from holmium(III) nitrate or holmium(III) oxide derived from it, use TEM to confirm the nanoscale dimensions of the products. nih.govdntb.gov.ua TEM images can reveal whether the synthesized particles are uniform in size and shape and whether they are well-dispersed or aggregated. nih.gov Furthermore, high-resolution TEM (HR-TEM) can be used to visualize the crystal lattice fringes of the nanoparticles, providing direct evidence of their crystallinity and allowing for the identification of crystal defects. This level of microstructural analysis is essential for understanding the unique properties that emerge at the nanoscale. nih.gov

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition Mapping

Energy Dispersive X-ray (EDX) Spectroscopy, often integrated with SEM or TEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgmee-inc.com It works by detecting the characteristic X-rays emitted from a material when it is bombarded by an electron beam. mee-inc.com Each element emits X-rays at specific energy levels, allowing for the identification and quantification of the elements present in the analyzed volume. wikipedia.org

When analyzing the products of this compound decomposition, EDX can confirm the elemental composition of the intermediates and the final holmium oxide. For instance, an EDX spectrum of the final product would show distinct peaks corresponding to holmium (Ho) and oxygen (O), confirming the formation of holmium oxide. mdpi.com The technique can also be used in mapping mode, where the electron beam is scanned across an area of the sample to generate a two-dimensional map showing the spatial distribution of different elements. This is particularly useful for assessing the homogeneity of the sample and identifying any impurities or unreacted phases. mdpi.comresearchgate.net For example, in a partially decomposed sample, EDX mapping could distinguish between regions of remaining holmium oxynitrate and newly formed holmium oxide by mapping the distribution of nitrogen, oxygen, and holmium.

Comprehensive Spectroscopic Investigations

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are pivotal in understanding the vibrational characteristics of Holmium(III) nitrate (B79036) pentahydrate, offering insights into the behavior of the nitrate and water ligands, as well as the nature of their coordination to the holmium ion.

Vibrational Analysis of Nitrate and Water Ligands

The infrared spectrum of Holmium(III) nitrate pentahydrate is dominated by the vibrational modes of the nitrate ions (NO₃⁻) and water molecules (H₂O). The nitrate ion, belonging to the D₃h point group in its free state, exhibits specific vibrational modes that are sensitive to its coordination environment. When coordinated to the Holmium(III) ion, the symmetry of the nitrate group is lowered, leading to the splitting of degenerate vibrational modes and the activation of otherwise IR-inactive modes.

The vibrational modes of the coordinated water molecules also provide crucial information. The O-H stretching and H-O-H bending vibrations are particularly informative. The positions and shapes of these bands can indicate the strength of the hydrogen bonding within the crystal lattice and the nature of the water coordination to the metal center.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3200-3500 | Stretching vibrations of coordinated and lattice water molecules |

| δ(H-O-H) | 1630-1670 | Bending vibrations of coordinated water molecules |

| ν₃(NO₃⁻) | 1300-1500 | Asymmetric stretching of the nitrate group, often split due to coordination |

| ν₁(NO₃⁻) | ~1030 | Symmetric stretching of the nitrate group, becomes IR active upon coordination |

| ν₂(NO₃⁻) | ~815 | Out-of-plane bending of the nitrate group |

| ν₄(NO₃⁻) | ~740 | In-plane bending of the nitrate group, may be split |

Characterization of Complexation and Inclusion Compound Formation

FTIR spectroscopy is a valuable tool for studying the formation of complexes and inclusion compounds involving this compound. For instance, in the formation of a complex with β-cyclodextrin, changes in the FTIR spectrum can confirm the inclusion of the holmium nitrate moiety within the cyclodextrin (B1172386) cavity. thermofisher.com Shifts in the vibrational frequencies of both the host (cyclodextrin) and guest (holmium nitrate) molecules can be observed. Specifically, the characteristic bands of the nitrate and water ligands in the holmium salt will exhibit perturbations upon complexation, providing evidence of the interaction and the formation of the new supramolecular assembly.

In Situ IR Spectroscopy for Surface Adsorption Site Analysis

In situ IR spectroscopy is a powerful technique for probing the nature of adsorption sites on the surface of materials. d-nb.infotue.nl While specific studies on this compound using this technique are not extensively documented, the methodology can be applied to understand how this salt interacts with various surfaces. By monitoring the vibrational spectra of probe molecules (such as carbon monoxide or pyridine) adsorbed on a surface pre-treated with this compound, information about the Lewis acidity and coordination environment of the surface-bound holmium ions can be obtained. nih.gov This approach allows for the characterization of active sites, which is crucial for applications in catalysis and materials science. d-nb.infonih.gov

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes that are Raman active. This technique is particularly useful for studying the symmetric vibrations of the nitrate ion and the low-frequency modes involving the metal-ligand bonds.

Conformational and Structural Probing in Solution and Solid States

Raman spectroscopy can be employed to investigate the conformational and structural features of this compound in both solid and solution phases. In the solid state, the Raman spectrum can provide a detailed fingerprint of the crystalline structure. nih.gov The number and positions of the Raman bands can be correlated with the crystallographic unit cell and the symmetry of the molecular environment. In solution, Raman spectroscopy can shed light on the nature of the solvated holmium ion and the extent of ion pairing. Changes in the Raman spectrum upon dissolution can indicate dissociation of the nitrate ligands and their replacement by solvent molecules in the primary coordination sphere of the holmium ion.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν₁(NO₃⁻) | ~1040-1050 | Symmetric stretching of the nitrate group (strong intensity) |

| ν₃(NO₃⁻) | ~1300-1500 | Asymmetric stretching of the nitrate group (often weak and split) |

| ν₄(NO₃⁻) | ~720-750 | In-plane bending of the nitrate group |

| ν(Ho-O) | Low frequency region (< 400) | Stretching vibrations between the holmium ion and oxygen atoms of the nitrate and water ligands |

Investigation of Ligand Vibrations and Metal-Ligand Interactions

Raman spectroscopy is highly sensitive to the vibrations of the ligands and the interactions between the metal ion and the ligands. nih.gov The symmetric stretching mode of the nitrate ion (ν₁) is typically very intense in the Raman spectrum and its position is sensitive to the coordination mode of the nitrate group (monodentate, bidentate, or bridging). The low-frequency region of the Raman spectrum is particularly important as it contains the vibrations associated with the Holmium-Oxygen (Ho-O) bonds of both the coordinated water and nitrate ligands. nih.gov The analysis of these metal-ligand vibrational modes provides direct information on the strength and nature of the coordination bonds within the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying the electronic structure and complexation behavior of lanthanide compounds, including this compound. This method relies on the absorption of ultraviolet or visible light, which excites electrons from lower to higher energy levels.

The UV-Vis absorption spectrum of the holmium(III) ion (Ho³⁺) is characterized by a series of sharp, narrow absorption bands, which arise from electronic transitions within the 4f electron shell. These transitions, known as f-f transitions, are Laporte-forbidden, resulting in relatively low molar absorptivities. However, they are highly characteristic of the specific lanthanide ion and can be used for its identification and quantification. researchgate.net

The ground state electronic configuration of Ho³⁺ is [Xe] 4f¹⁰, which gives rise to the ground term ⁵I₈. The absorption spectrum of holmium(III) in solution exhibits several distinct peaks corresponding to transitions from the ⁵I₈ ground state to various excited states. acs.org For instance, excitation peaks observed around 420 nm, 450 nm, 470 nm, 480 nm, and 490 nm correspond to transitions to the ⁵G₅, ⁵F₁ + ⁵G₆, ³K₈, ⁵F₂, and ⁵F₃ excited states, respectively. acs.org The UV-Vis absorption spectra of holmium(III) solutions can be measured in the range of 255-660 nm. researchgate.net In the UV region (255 to 330 nm), a broad absorption band is observed for holmium(III) concentrations between 0.00025 M and 0.125 M. researchgate.net More defined, narrow absorption bands are visible at higher concentrations (0.0625 M to 0.25 M) at wavelengths such as 346 nm, 386 nm, 468 nm, and 473 nm. researchgate.net

The intensity and position of these absorption bands can be influenced by the chemical environment of the Ho³⁺ ion, including the nature of the solvent and the presence of complexing ligands. These changes in the "hypersensitive" transition bands can provide valuable information about the coordination chemistry of holmium. nist.gov

Table 1: Characteristic UV-Vis Absorption Bands of Holmium(III) Ion

| Wavelength (nm) | Transition from ⁵I₈ to | Reference |

|---|---|---|

| ~346 | - | researchgate.net |

| ~386 | - | researchgate.net |

| ~420 | ⁵G₅ | acs.org |

| ~450 | ⁵F₁ + ⁵G₆ | acs.org |

| ~468 | - | researchgate.net |

| ~470 | ³K₈ | acs.org |

| ~473 | - | researchgate.net |

| ~480 | ⁵F₂ | acs.org |

| ~490 | ⁵F₃ | acs.org |

This table is based on data from multiple sources and may not represent a complete list of all observed transitions.

Spectrophotometric titration is a widely used method to determine the stoichiometry of complexes formed in solution. This technique involves monitoring the change in absorbance of a solution as a titrant is incrementally added. By analyzing the resulting absorbance versus mole ratio or mole fraction plot, the ratio in which the metal ion and ligand bind can be determined. scribd.com

For holmium(III) nitrate, this method can be employed to study its complexation with various ligands. For example, the mole-ratio method was used to determine the stoichiometry of complexes formed between holmium nitrate and tri-n-butyl phosphate (B84403) in supercritical carbon dioxide. osti.gov The data indicated the formation of both 1:2 and 1:4 holmium-tributyl phosphate complexes. osti.gov In another study, the mole ratio method was used to confirm the 2:1 ratio of Solochrome Black T reagent to Holmium(III) in a complex. researchgate.net

The principle behind this technique is that as the ligand is added to the holmium(III) nitrate solution, the formation of the complex will lead to a change in the UV-Vis spectrum. By monitoring the absorbance at a wavelength where the complex absorbs significantly differently from the free metal ion or ligand, a titration curve can be constructed. The inflection point or the point where the absorbance plateaus on this curve corresponds to the stoichiometric ratio of the complex. scribd.com

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer unique solvent properties that can be exploited for chemical reactions and separations. UV-Vis spectroscopy can be adapted for in-situ monitoring of complexation reactions in these high-pressure environments.

Research has been conducted on the complexation of this compound with organophosphorus reagents like tri-n-butyl phosphate (TBP) in scCO₂. osti.gov By using a UV-Vis spectrometer equipped with a high-pressure cell, the formation of holmium-TBP complexes was monitored under supercritical conditions. osti.gov The solubility of the metal complexes in the supercritical fluid phase and the stoichiometry of the soluble complexes were determined using spectral data. osti.gov The study revealed the formation of Ho(NO₃)₃(TBP)₂ and Ho(NO₃)₃(TBP)₄ complexes. osti.gov

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Quantification in Rare Earth Systems

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and minimally destructive analytical technique used for determining the elemental composition of a wide range of materials, including solids, liquids, and gases. fraunhofer.denih.gov The technique involves focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and generates a high-temperature plasma. youtube.com As the plasma cools, the excited atoms and ions within it emit light at characteristic wavelengths. This emitted light is collected and analyzed by a spectrometer to identify and quantify the elements present. youtube.com

LIBS is particularly well-suited for the analysis of rare earth elements, such as holmium. It offers several advantages, including:

Minimal sample preparation: Often, no sample preparation is required. nih.gov

Fast analysis: A measurement can typically be completed in milliseconds. fraunhofer.de

Versatility: It can be used for qualitative and quantitative analysis of various sample types. nih.gov

Remote sensing capabilities: LIBS can be used for analysis from a distance. nih.gov

In the context of holmium(III) nitrate, LIBS can be used for the quantitative determination of holmium in various matrices. The intensity of the spectral emission from the laser-induced plasma is directly proportional to the concentration of the element in the sample. nih.gov However, achieving high accuracy and repeatability can be challenging due to factors like plasma fluctuations and laser ablation uncertainty. researchgate.net Advanced techniques, such as plasma spatial filtering and spectral screening, can be employed to improve the analytical performance of LIBS for online quantitative analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand Characterization for Holmium Complexes

While holmium(III) itself is a paramagnetic lanthanide ion, which typically leads to significant shifting and broadening of NMR signals, making direct observation of the metal nucleus challenging, NMR spectroscopy remains a crucial tool for characterizing the ligands that form complexes with holmium. The paramagnetic nature of Ho³⁺ can be leveraged to gain structural information about the ligand.

For instance, in the characterization of holmium(III)-acetylacetonate complexes, while infrared ion spectroscopy was the primary method, the principles of coordination chemistry elucidated are fundamental to understanding how ligands would behave in an NMR study. scispace.comnih.gov The coordination of each ligand is influenced by the presence of other ligands, leading to specific chelation motifs. scispace.comnih.gov NMR could be used to probe these subtle structural differences in solution.

Coordination Chemistry and Complex Formation Studies

Macrocyclic and Supramolecular Chemistry with Holmium(III) Nitrate (B79036) Pentahydrate

The unique electronic and magnetic properties of the holmium(III) ion make it a fascinating subject for studies in macrocyclic and supramolecular chemistry. These fields explore the formation of complex assemblies and host-guest interactions, where holmium(III) nitrate pentahydrate often serves as a precursor for generating novel functional materials.

Formation of Inclusion Complexes with Cyclodextrins

This compound readily engages in the formation of inclusion complexes with cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD). scirp.orgthermofisher.comthermofisher.comfishersci.com These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate guest molecules. The formation of a holmium-beta-cyclodextrin (Ho-β-CD) inclusion complex has been demonstrated through various analytical techniques. scirp.org

The preparation of these complexes typically involves mixing an aqueous solution of β-cyclodextrin with a solution of this compound. scirp.org The interaction is confirmed by shifts in the infrared (IR) spectra. For instance, a characteristic nitrate band in this compound is observed to shift upon complexation with β-cyclodextrin, indicating the formation of the inclusion complex. scirp.orgscirp.org

Investigation of Host-Guest Interactions and Stoichiometry

The stoichiometry of the host-guest interactions between holmium(III) and cyclodextrins has been investigated, with studies preparing complexes in different molar ratios, such as 1:1 and 1:3 (Ho:β-CD). scirp.org Elemental analysis of these complexes confirms the presence of holmium within the cyclodextrin (B1172386) structure. researchgate.net The stoichiometry of supramolecular complexes can be further validated using methods like van 't Hoff analyses, which examine the equilibrium models of complex formation. nih.gov

Table 1: Analytical Data for Holmium-β-Cyclodextrin Inclusion Complexes

| Sample | % Carbon | % Oxygen | % Holmium |

| Ho(NO₃)₃·5H₂O | 15.40 ± 4.5 | 67.04 ± 1.38 | 5.45 ± 3.79 |

| β-CD | 58.00 ± 4.0 | 41.00 ± 2.0 | - |

| Ho-β-CD (1:1) | - | - | 2.06 ± 1.89 |

| Ho-β-CD (1:3) | - | - | 1.10 ± 0.90 |

Note: Data adapted from elemental analysis studies. researchgate.net The table illustrates the change in elemental composition upon complex formation.

Chelation and Ligand Exchange Reactions

This compound is a versatile starting material for the synthesis of a wide array of coordination complexes through chelation and ligand exchange reactions. These reactions involve the replacement of water molecules and nitrate ions from the holmium coordination sphere with other ligands, leading to complexes with diverse structures and properties.

Complexation with Organophosphorus Extractants in Supercritical Fluids

The complexation of holmium nitrate with organophosphorus extractants like tri-n-butyl phosphate (B84403) (TBP) in supercritical carbon dioxide has been a subject of study. osti.gov Using UV-vis spectroscopy under supercritical fluid conditions, researchers have determined the stoichiometry of the soluble complexes formed. The mole-ratio titration method has been employed to confirm the formation of holmium nitrate-TBP complexes. osti.gov These studies are relevant for developing advanced separation processes for rare earth elements.

Synthesis and Structural Characterization of Holmium(III) Complexes with Polydentate Ligands

This compound reacts with various polydentate ligands to form stable complexes. Polydentate ligands, which can bind to a central metal ion through multiple donor atoms, are of significant interest in coordination chemistry. bohrium.comuni-goettingen.deresearchgate.net

For instance, homodinuclear holmium(III) complexes have been synthesized using a polydentate hydrazone Schiff base ligand. mdpi.com Spectroscopic data and single-crystal X-ray diffraction have confirmed a 2:3 metal-to-ligand stoichiometry in these complexes. mdpi.com In these structures, the holmium cations are nine-coordinated by nitrogen and oxygen donor atoms, with three oxygen atoms acting as bridges between the two metal centers. mdpi.com

Another example involves the reaction of holmium(III) nitrate with a Schiff base ligand, 6-methoxy-2-[(4-methylphenyl)iminiomethyl]phenolate, resulting in a ten-coordinate holmium(III) complex. researchgate.net The coordination environment in this complex is described as a bicapped square antiprism. researchgate.net

Study of Coordination Geometries and Ligand Field Effects

The coordination geometry of holmium(III) complexes is highly variable and depends on the nature of the ligands. Coordination numbers ranging from seven to ten have been observed. For example, in dinuclear cyanido-bridged molecules, the holmium(III) center is seven-coordinated, adopting a distorted pentagonal bipyramidal geometry. rsc.org In other complexes with β-diketonate ligands, the holmium(III) ion is eight-coordinate, with geometries intermediate between a square antiprism, a triangular dodecahedron, and a biaugmented trigonal prism. mdpi.com

The ligand field, which is the electrostatic field created by the ligands surrounding the central metal ion, has a significant effect on the electronic and magnetic properties of the holmium(III) complexes. rsc.org This effect causes the splitting of the 4f electronic energy levels, which is responsible for the high local magnetic anisotropy of the Ho(III) ion. nih.gov The luminescence properties of these complexes are also influenced by the ligand field, with characteristic metal-centered f-f transitions being observed. mdpi.com

Table 2: Coordination Geometries of Selected Holmium(III) Complexes

| Complex | Ligands | Coordination Number | Geometry |

| {[HoIII(4-pyridone)₄(H₂O)₂][MIII(CN)₆]} | 4-pyridone, H₂O, CN⁻ | 7 | Distorted pentagonal bipyramid |

| [Ho(btfa)₃(phen)] | btfa⁻, phen | 8 | Intermediate between SPAR-8, TDD-8, and BTPR-8 |

| [Ho(NO₃)₃(C₁₅H₁₅NO₂)₂]·H₂O | C₁₅H₁₅NO₂⁻, NO₃⁻ | 10 | Bicapped square antiprism |

Note: This table summarizes the coordination environments found in different holmium(III) complexes. researchgate.netrsc.orgmdpi.com (btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedionate; phen = 1,10-phenanthroline; SPAR-8 = square antiprism; TDD-8 = triangular dodecahedron; BTPR-8 = biaugmented trigonal prism)

Heterometallic Complex Architectures

The strategic design and synthesis of heterometallic complexes, particularly those incorporating both d-block and f-block elements, have garnered significant attention due to their fascinating magnetic properties and potential applications in molecular magnetism. The combination of the distinct electronic and magnetic characteristics of different metal ions within a single molecular entity can lead to novel magnetic behaviors, such as ferromagnetic coupling and slow magnetic relaxation. This section explores the synthesis and magnetic characteristics of specific heterometallic and dinuclear this compound-derived complexes.

Synthesis and Magnetic Properties of Cu(II)-Ho(III)-Cu(II) Core Complexes

The construction of linear trinuclear Cu(II)-Ln(III)-Cu(II) complexes has been successfully achieved through the use of compartmental Schiff base ligands. These ligands possess distinct coordination pockets that can selectively accommodate different metal ions.

New heterotrinuclear complexes with the general formula [Cu₂Ho(H₂L)(HL)(NO₃)₂]·MeOH have been synthesized using the Schiff base ligand N,N′-bis(2,3-dihydroxybenzylidene)-1,3-diaminopropane (H₄L). nih.govmdpi.com In these structures, the two terminal copper(II) ions are five-coordinated with a distorted square-pyramidal geometry. The central holmium(III) ion is eight-coordinated, bonded to oxygen atoms from the [Cu(H₂L)(NO₃)]⁻ and [Cu(HL)(NO₃)]²⁻ units. nih.govmdpi.com The Cu(II) and Ho(III) ions are bridged by two phenolate (B1203915) oxygen atoms from the Schiff base ligand. mdpi.com The resulting Cu-Ho-Cu angle is nearly linear, with values around 167.97(2)°. nih.gov The distance between the copper(II) and holmium(III) ions is approximately 3.4831(7) Å to 3.4977(8) Å. nih.gov

Magnetic susceptibility measurements and field-dependent magnetization studies of these Cu(II)-Ho(III)-Cu(II) complexes indicate the presence of a ferromagnetic interaction between the copper(II) and holmium(III) ions. nih.govmdpi.com This is a significant finding, as ferromagnetic coupling in 3d-4f heterometallic complexes can lead to enhanced magnetic properties. The magnetic behavior in such systems is a result of the interplay between the spins of the constituent metal ions, mediated by the bridging ligands. In a different study, a heterotrimetallic Cu(II)Ho(III)Co(III) complex also exhibited ferromagnetic coupling between the Cu(II) and Ho(III) ions. researchgate.net

Table 1: Structural and Magnetic Data for a Cu(II)-Ho(III)-Cu(II) Complex

| Parameter | Value | Reference |

|---|---|---|

| General Formula | [Cu₂Ho(H₂L)(HL)(NO₃)₂]·MeOH |

nih.govmdpi.com |

| Cu-Ho-Cu Angle | ~167.97(2)° | nih.gov |

| Cu-Ho Distance | 3.4831(7) - 3.4977(8) Å | nih.gov |

| Magnetic Interaction | Ferromagnetic | nih.govmdpi.com |

Exploration of Peroxide Ligand Formation in Dinuclear Holmium Complexes

The formation of peroxide ligands within lanthanide complexes is a topic of interest due to the potential for novel reactivity and magnetic interactions. However, attempts to synthesize a dinuclear holmium complex featuring a peroxide ligand have highlighted the subtle differences in chemical behavior between adjacent lanthanide ions.

In a study aimed at creating a peroxo-bridged dinuclear complex, the reaction of a specific N₃O₂ aminophenol donor ligand with holmium(III) nitrate was carried out. nih.gov Interestingly, while the analogous reaction with dysprosium(III) nitrate successfully yielded a complex with a µ₃-peroxide ligand, the reaction with holmium(III) nitrate did not produce any evidence of peroxide as a ligand. nih.gov Instead, a dinuclear holmium compound, {Ho₂(H₂Lʳ)(H₃Lʳ)(NO₃)₂(H₂O)₂}·2.5H₂O, was isolated. nih.gov

This dinuclear holmium complex consists of two mononuclear blocks: [Ho(H₃Lʳ)(NO₃)(H₂O)]⁺ and [Ho(H₂Lʳ)(NO₃)(H₂O)]. nih.gov The primary difference between these two units is the protonation state of one of the phenolic oxygen atoms. In both units, the pentadentate ligand coordinates to the Ho(III) center through its N₃O₂ donor set. nih.gov Magnetic analysis of this dinuclear holmium complex revealed that it does not exhibit magnet-like behavior, even when an external magnetic field is applied. nih.gov This outcome underscores the nuanced factors that govern the formation of peroxide ligands in lanthanide coordination chemistry, where the specific nature of the lanthanide ion can play a decisive role. nih.gov

Table 2: Details of the Dinuclear Holmium Complex

| Attribute | Description | Reference |

|---|---|---|

| Result of Synthesis Attempt | No peroxide ligand formation | nih.gov |

| Isolated Complex | {[Ho₂(H₂Lʳ)(H₃Lʳ)(NO₃)₂(H₂O)₂](NO₃)}·2.5H₂O |

nih.gov |

| Magnetic Behavior | No magnet-like behavior observed | nih.gov |

Research Applications in Advanced Functional Materials

Magnetic Materials Research

The exceptional magnetic properties of holmium are central to its application in advanced magnetic materials. guidechem.com Holmium(III) nitrate (B79036) pentahydrate provides a convenient and soluble source of holmium ions for the synthesis of these materials. nanoshel.comguidechem.com

Holmium(III) nitrate pentahydrate is a key starting material in the creation of high-performance magnetic materials. chemimpex.com Holmium itself has the highest magnetic permeability of any element and is used in alloys to generate the strongest known static magnetic fields. nanoshel.comsamaterials.com The compound acts as a precursor, a substance from which another is formed, for synthesizing other holmium compounds or for incorporating holmium into various material matrices. guidechem.commsesupplies.com Its solubility in water makes it an ideal candidate for laboratory-based synthesis processes. nanoshel.comcambridge.org Researchers utilize holmium nitrate to produce materials essential for applications in electronics and data storage. chemimpex.com For instance, holmium is a component in yttrium-iron-garnet (YIG) solid-state lasers, which have applications in microwave equipment. nanoshel.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Ho(NO₃)₃ · 5H₂O | sigmaaldrich.com |

| CAS Number | 14483-18-2 | sigmaaldrich.comthermofisher.com |

| Appearance | Yellowish / Light yellow crystals or powder | wikipedia.orgmsesupplies.com |

| Molar Mass | 441.02 g/mol | msesupplies.comsigmaaldrich.com |

| Solubility | Soluble in water | wikipedia.orgmsesupplies.com |

A significant area of research is the use of holmium compounds in creating single-molecule magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and quantum tunneling, which makes them promising for high-density data storage and molecular spintronics. nih.gov Lanthanide ions like holmium are particularly suited for SMMs due to their strong spin-orbit coupling and large magnetic anisotropy. nih.gov

Research has demonstrated the synthesis of holmium-based SMMs where the holmium ion is encapsulated within a specific molecular structure. For example, a mononuclear holmium(III)-based SMM was created with a pentagonal-bipyramidal coordination environment. nih.govjst.go.jp The remarkable properties of this SMM were attributed to the combination of this specific geometry and the hyperfine interactions with the holmium nucleus. nih.gov In another study, a mononuclear Ho(III) SMM was encapsulated in a polyoxometalate (POM) cage, [HoIII(W5O18)2]9−. rsc.org This encapsulation helps preserve the intrinsic magnetic properties of the molecule. rsc.org The development of such holmium-based SMMs is a key step toward their potential application in advanced computing technologies. nih.gov

Optical Materials Research

This compound is frequently used as a dopant or precursor in the synthesis of specialized optical materials, including glasses, phosphors, and laser crystals. guidechem.commsesupplies.com The characteristic sharp emission peaks of the holmium ion are exploited in these applications.

This compound is used to prepare holmium-doped glasses and phosphors that exhibit specific luminescent properties. guidechem.commsesupplies.com Researchers have synthesized various glass systems doped with holmium to study their optical characteristics.

Boro-phosphate Glasses: Studies on holmium-doped lithium boro-phosphate glasses have shown that the inclusion of holmium ions alters the material's density and enhances its third-order non-linearity, making it suitable for non-linear optical systems. mdpi.com

Tellurite (B1196480) Glasses: Lead Tungsten Tellurite (LTT) glasses doped with holmium ions have been investigated for their potential in visible green luminescence. researchgate.net Research found that a 1 mol% concentration of Ho³⁺ ions was optimal for intense green light emission, corresponding to the ⁵F₄→⁵I₈ transition. researchgate.net Similarly, studies on barium tellurite glasses doped with holmium explored their use as optical limiters and for lasing applications. gvpce.ac.in

Phosphate (B84403) Glasses: Holmium-doped phosphate glass microspheres have been developed and evaluated for applications in selective internal radiotherapy. iaea.orgiaea.org The phosphate glass matrix is chosen for its relatively low melting point, and the presence of holmium is key due to its paramagnetic properties and ability to be activated for radiotherapy. iaea.orgiaea.org

The process of doping often involves the melt quenching technique, where raw materials, including a holmium source like holmium oxide (which can be derived from holmium nitrate), are melted at high temperatures and then rapidly cooled to form an amorphous glass structure. researchgate.netresearchgate.net

Table 2: Research Findings on Holmium-Doped Glasses

| Glass System | Key Finding | Potential Application | Reference |

|---|---|---|---|

| Lead Tungsten Tellurite (LTT) | Intense green emission at 1 mol% Ho³⁺ concentration. | Visible green luminescence devices. | researchgate.net |

| Lithium Boro-Phosphate | Increased density and high third-order non-linearity with Ho³⁺ doping. | Non-linear optical systems. | mdpi.com |

| Barium Tellurite | Good optical limiting behavior and potential for efficient lasing. | Optical limiting devices, lasing materials. | gvpce.ac.in |

| Phosphate Glass Microspheres | Suitable shape, size, and thermal properties for medical use. | Selective internal radiotherapy. | iaea.orgiaea.org |

Holmium is a critical component in certain solid-state lasers, valued for its efficient energy conversion properties. chemimpex.com Holmium-doped materials, often utilizing Yttrium-Iron-Garnet (YIG) or Yttrium-Lanthanum-Fluoride (YLF) as the host crystal, are used in lasers found in medical and dental settings. nanoshel.com this compound can serve as the holmium source for creating the doped crystals used in these laser systems. nanoshel.comchemimpex.com These lasers operate at wavelengths that are highly absorbed by water, making them particularly useful for surgical procedures.

While this compound itself is a precursor, the resulting holmium oxide is a widely accepted standard for calibrating the wavelength scale of UV/visible spectrophotometers. starnacells.comnih.gov Holmium oxide, typically dissolved in perchloric acid and sealed in a quartz cuvette, provides numerous sharp and stable absorption peaks across the UV and visible spectrum (approximately 240 nm to 650 nm). starnacells.comnih.gov

These certified peaks allow users to verify that a spectrophotometer's wavelength indicator is accurate and within the manufacturer's specified tolerances. starnacells.comyoutube.com The procedure involves scanning the holmium oxide standard and comparing the measured peak wavelengths to the certified values provided with the standard. youtube.com Because the spectral absorption bands of holmium oxide are inherent and stable, it serves as an intrinsic standard for ensuring instrument accuracy over time. nih.gov

Energy Materials Research

In the quest for cleaner and more efficient energy solutions, this compound has been explored as a key ingredient in the fabrication of materials for energy conversion and catalysis.

Synthesis of Holmium Zirconate for Solid Oxide Fuel Cell Electrolytes

Holmium zirconate (Ho₂Zr₂O₇), a material with a pyrochlore (B1171951) oxide structure, is a promising candidate for use as an electrolyte in intermediate temperature solid oxide fuel cells (SOFCs). researchgate.net These fuel cells offer the potential for direct utilization of various fuels, including hydrogen and natural gas, with reduced greenhouse gas emissions. researchgate.net this compound is a crucial starting material in the synthesis of holmium zirconate nanoparticles.

In a typical synthesis, a sol-gel method, known as the Leeds Alginate Process (LAP), is employed. researchgate.net This process involves the reaction of an aqueous solution of this compound with zirconium(IV) oxychloride octahydrate. The molar ratio of the metal ions is controlled to achieve the desired stoichiometry of the final product. The resulting metal ion solution is then subjected to an ion-exchange reaction with a sodium alginate gel. Subsequent thermal decomposition of the metal-alginate gel at temperatures as low as 600-700°C yields single-phase holmium zirconate nanoparticles with a defect fluorite structure. researchgate.net This method is noted for being cost-effective, energy-efficient, and carbon-neutral. researchgate.net

Table 1: Synthesis Parameters for Holmium Zirconate Nanoparticles

| Parameter | Value |

| Holmium Precursor | This compound |

| Zirconium Precursor | Zirconium(IV) oxychloride octahydrate |

| Synthesis Method | Leeds Alginate Process (sol-gel) |

| Calcination Temperature | 600-700°C |

| Final Product | Holmium Zirconate (Ho₂Zr₂O₇) nanoparticles |

This table summarizes the key parameters for the synthesis of holmium zirconate nanoparticles for SOFC applications.

The resulting holmium zirconate nanoparticles exhibit properties that make them suitable for SOFC applications. Zirconia-based materials, in general, are known for their high ionic conductivity and stability, which are essential for efficient fuel cell operation. bohrium.compatsnap.comosti.gov

Catalytic Enhancers in Methane (B114726) Dry Reforming Systems

This compound is utilized as a precursor to produce holmium oxide (Ho₂O₃), which acts as a promoter in catalysts for the dry reforming of methane (DRM). DRM is a significant process that converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into valuable synthesis gas (syngas), a mixture of hydrogen (H₂) and carbon monoxide (CO). qub.ac.ukresearchgate.net

In one study, holmium oxide-promoted nickel catalysts supported on yttria-stabilized zirconia were developed for DRM. qub.ac.uk The holmium oxide promoter was introduced by mechanically mixing holmium nitrate with the support material, followed by calcination. The research found that the addition of holmium oxide had a notable effect on the catalyst's performance, particularly in suppressing the formation of coke, a common issue that deactivates catalysts in this process. qub.ac.ukresearchgate.net The optimal loading of Ho₂O₃ was found to be 4.0 wt%, which resulted in methane and carbon dioxide conversions of 85% and 91%, respectively. qub.ac.uk The enhanced performance is attributed to the ability of holmium oxide to improve the dispersion of nickel oxide and adjust the basicity of the support, which in turn facilitates the chemisorption and activation of CO₂. qub.ac.ukresearchgate.net

Table 2: Performance of Holmium-Promoted Catalysts in Methane Dry Reforming

| Holmium Oxide Loading (wt%) | Methane Conversion (%) | Carbon Dioxide Conversion (%) |

| 0.0 | - | - |

| 1.0 | - | - |

| 2.0 | - | - |

| 3.0 | - | - |

| 4.0 | 85 | 91 |

| 5.0 | - | - |

This table illustrates the effect of holmium oxide loading on the catalytic conversion of methane and carbon dioxide in dry reforming, with data extracted from a study by Al-Fatesh et al. (2022). qub.ac.uk Missing data points were not provided in the source material.

Electronic Devices Research

The unique electronic and optical properties of holmium-containing materials make them valuable in the development of advanced electronic and optoelectronic devices.

Precursor for Advanced Electronic Components

This compound is an effective precursor for doping and synthesizing materials for advanced electronic components. For instance, it has been used in the sol-gel synthesis of holmium-doped zinc oxide (ZnO) nanostructures. nih.gov In this process, an ethanol (B145695) solution of this compound is added to a hydrolyzed zinc solution. The resulting material exhibits a wurtzite hexagonal structure and shows enhanced room-temperature ferromagnetism, making it a candidate for spintronic applications. nih.gov The incorporation of holmium ions also leads to a significant increase in the intensity of the free-exciton emission, suggesting potential for use in ultraviolet lasing applications. nih.gov

Furthermore, holmium oxide (Ho₂O₃), which can be synthesized from this compound, is a promising material for various electronic applications, including memory devices and electrochemical sensing. nih.gov Holmium orthoferrite (HoFeO₃) nanoparticles, synthesized via co-precipitation using holmium nitrate, exhibit ferromagnetic properties and high catalytic activity, making them suitable for use in electromagnetic equipment. researchgate.net

Biomedical Materials Research

In the field of biomedical materials, holmium's magnetic properties are of particular interest for diagnostic imaging applications.

Investigations into Contrast Agents for Magnetic Resonance Imaging

This compound serves as a starting material in the synthesis of holmium-based nanoparticles investigated as potential contrast agents for Magnetic Resonance Imaging (MRI). nih.govcsic.es Holmium possesses a high magnetic moment, which can significantly alter the relaxation times of water protons, thereby enhancing the contrast in MR images. nih.govtudelft.nl

Research has focused on the development of holmium-based nanoparticles, such as holmium fluoride (B91410) (HoF₃) and holmium phosphate (HoPO₄), as T₂-weighted (negative) contrast agents, particularly for high-field MRI. nih.govcsic.es For example, PEGylated HoF₃ nanoparticles have been synthesized using a one-pot solvothermal method, demonstrating good water solubility and biocompatibility. nih.gov In another study, holmium phosphate nanoparticles of varying sizes were synthesized, and their transverse relaxivity (r₂) was evaluated at different magnetic field strengths. csic.es The synthesis of these nanoparticles can be achieved using holmium nitrate as the holmium precursor. csic.es

Table 3: Relaxivity of Holmium Phosphate Nanoparticles at Different Magnetic Fields

| Particle Size (nm) | r₂ at 1.5 T (mM⁻¹s⁻¹) | r₂ at 9.4 T (mM⁻¹s⁻¹) |

| 27 | - | - |

| 48 | - | 489.91 |

| 80 | - | - |

This table shows the transverse relaxivity (r₂) of 48 nm holmium phosphate nanoparticles at a high magnetic field of 9.4 T, as reported in a study by Gallo et al. csic.es Data for other particle sizes and field strengths were not fully detailed in the provided search results.

These investigations highlight the potential of holmium-based nanomaterials, derived from this compound, to serve as effective contrast agents in advanced medical imaging techniques. nih.govcsic.es

Development of Holmium-Based Radiopharmaceuticals and Therapeutic Agents

The radioactive isotope Holmium-166 (¹⁶⁶Ho) is a focus of significant research in nuclear medicine due to its favorable decay characteristics. It emits high-energy beta particles, suitable for therapeutic purposes, and gamma radiation that allows for imaging, making it a theranostic agent. nih.govresearchgate.net The stable isotope, Holmium-165 (¹⁶⁵Ho), has a 100% natural abundance and can be neutron-activated to produce ¹⁶⁶Ho, which simplifies the production process. nih.govresearchgate.netmdpi.com Furthermore, the paramagnetic nature of holmium allows for Magnetic Resonance Imaging (MRI) visibility, and its high density provides contrast in Computed Tomography (CT) scans. nih.govresearchgate.net

A key precursor in the synthesis of certain ¹⁶⁶Ho radiopharmaceuticals is holmium nitrate. For instance, the ¹⁶⁶Ho-labelled chitosan (B1678972) complex, developed for treating various tumors, is prepared by mixing a solution of [¹⁶⁶Ho]Ho nitrate with chitosan. nih.gov This complex has been investigated for direct intratumoral injection in cancers of the liver and brain. nih.gov

Researchers have developed several ¹⁶⁶Ho-labeled compounds for targeted radionuclide therapy, which aims to deliver a high radiation dose to malignant tissues while minimizing exposure to healthy organs. researchgate.net These agents typically consist of the ¹⁶⁶Ho radionuclide chelated to a targeting molecule.

Key examples of holmium-based therapeutic agents include:

¹⁶⁶Ho-labeled Microspheres: Used in a procedure called selective internal radiation therapy (SIRT) or radioembolization for the treatment of liver malignancies. nih.govresearchgate.net

¹⁶⁶Ho-labeled Chitosan: Investigated for the treatment of hepatocellular carcinoma (HCC). nih.govresearchgate.netmdpi.com

¹⁶⁶Ho-labeled Phosphonates: Compounds like ¹⁶⁶Ho-DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) and ¹⁶⁶Ho-EDTMP have been developed for palliative care of bone pain from metastases and for targeting multiple myeloma in the bone marrow. researchgate.netmdpi.comradiologykey.com These phosphonate (B1237965) chelates exhibit excellent specificity for bone localization and are rapidly taken up by bone tissue. researchgate.netmdpi.com

Studies have shown that ¹⁶⁶Ho-phosphonates have negligible accumulation in non-skeletal organs, and the free holmium is excreted by the kidneys. mdpi.com However, challenges remain. For example, preliminary studies with ¹⁶⁶Ho labeled superparamagnetic iron oxide nanoparticles (SPIONs) revealed a significant leakage of the radioisotope from the nanoparticles, which would make them unsuitable for therapeutic applications without further stabilization. mdpi.com Subsequent research has explored coating these nanoparticles with a protective gold shell to prevent leakage, thereby improving their stability for potential medical use. mdpi.com

Evaluation of Bioactivities of Holmium(III) Complexes with Bioligands

The coordination of holmium(III) ions with organic bioligands is a promising strategy for developing new therapeutic agents. These complexes can exhibit unique biological activities, leveraging both the properties of the metal ion and the functionality of the organic molecule. Research in this area focuses on synthesizing and characterizing these complexes and evaluating their interactions with biological targets.

Holmium(III)-Thymoquinone Complexes

One area of investigation involves complexes of holmium(III) with thymoquinone (B1682898) (TQ), the primary bioactive component of Nigella sativa seeds. researchgate.netresearchgate.net Thymoquinone itself has known therapeutic potential, but its use can be limited by factors like poor solubility. researchgate.net Complexation with metal ions like holmium(III) is explored as a way to modulate its properties and potentially enhance its biological efficacy. researchgate.net

In one study, a holmium(III)-thymoquinone (HoTQ) complex was synthesized and its bioactivity was evaluated. researchgate.netresearchgate.net The research assessed several biological effects, including anti-inflammatory and antioxidant activities. researchgate.netresearchgate.net

Anti-inflammatory Activity: The study measured the inhibition of elastase release from human neutrophils. The HoTQ complex demonstrated a strong inhibitory effect on elastase release, suggesting potent anti-inflammatory properties. researchgate.net

Antioxidant Activity: The ability to scavenge free radicals was tested using a DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. researchgate.netresearchgate.net The study also evaluated the inhibition of superoxide (B77818) anion (O₂•⁻) generation in human neutrophils. researchgate.netresearchgate.net

The findings indicated that the complexation of thymoquinone with holmium(III) resulted in significant bioactivity.

Inhibitory Effects of Holmium(III)-Thymoquinone Complex

| Bio-Assay | Compound | Activity |

| Inhibition of Superoxide Anion Generation | Holmium(III)-Thymoquinone (HoTQ) | - |

| Inhibition of Elastase Release | Holmium(III)-Thymoquinone (HoTQ) | Strong Inhibitory Effect |

Data sourced from a study on the bioactivities of holmium(III) and gadolinium(III) complexes of thymoquinone. The specific percentage of inhibition for HoTQ on superoxide anion generation was not detailed in the provided source, whereas its effect on elastase release was qualitatively described as strong. researchgate.net

Holmium(III) Interactions with DNA

Another critical area of research is the interaction of holmium complexes with DNA, which is fundamental to understanding their potential as anticancer agents. bohrium.comnih.gov The binding of metal complexes to DNA can disrupt its structure and function, potentially leading to cell death in cancerous tissues. bohrium.com

A comprehensive study investigated the interaction between a holmium(III)-curcumin complex, [Ho(Cur)₂]⁺, and DNA. bohrium.com Using various analytical techniques, researchers found strong evidence of binding between the complex and DNA. The binding was determined to be non-covalent, with electrochemical measurements suggesting a groove binding mode. bohrium.com The study indicated specific binding primarily between the holmium complex and the base pairs of the DNA. bohrium.com

Similarly, the interaction between the bare holmium(III) ion (Ho³⁺) and double-stranded DNA has been studied. nih.gov Electrochemical analyses showed that Ho³⁺ ions can interact with DNA, and this interaction is a key aspect of the biological activity of lanthanide compounds. nih.gov Such research is crucial for designing new metal-based drugs that can target DNA, potentially offering alternatives to existing chemotherapeutic agents like cisplatin. nih.gov

Catalysis and Reaction Engineering Research

Holmium(III) Nitrate (B79036) Pentahydrate as a Catalyst Precursor

Holmium(III) nitrate pentahydrate is a preferred starting material for creating holmium-based catalysts due to its solubility and ability to decompose cleanly into the desired oxide. cgmaterial.comnanoshel.com This crystalline powder is often used in various synthesis methods, including simple thermal annealing, co-precipitation, and sol-gel techniques, to produce catalytically active materials. chemicalbook.comresearchgate.netresearchgate.net

The most common method for preparing holmium oxide (Ho2O3) catalysts from this compound is through thermal decomposition or calcination. researchgate.net For instance, calcining this compound in static air at a temperature of 970 K for one hour yields holmium oxide. researchgate.net Other synthesis routes include a phyto-fabrication method using Hyphaene thebaica extracts, where holmium nitrate is treated with the extract, heated, and annealed at 500 °C to produce Ho2O3 nanoparticles. nih.gov

The resulting holmium oxide materials are characterized using a variety of analytical techniques to understand their structural, morphological, and compositional properties. These characterization methods are essential for correlating the physical properties of the catalyst with its performance.

| Characterization Technique | Information Obtained | Typical Findings for Ho2O3 |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and crystallite size. | Confirms the formation of the cubic bixbyite structure of Ho2O3. researchgate.netnih.gov |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and aggregation. | Often reveals agglomerated, porous particle morphologies or quasi-spherical shapes. researchgate.netnih.gov |

| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and lattice structure at the nanoscale. | Shows nanocrystalline nature, with particle sizes reported in the range of 6-30 nm. researchgate.netnih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonds. | Detects characteristic Ho-O bond vibrations. nih.gov |

| N2 Physisorption (BET) | Specific surface area, pore volume, and pore size distribution. | Indicates the mesoporous nature of the catalysts. acs.org |

The catalytic activity of metal oxides is heavily dependent on their surface acid-base properties. researchgate.netdeu.edu.tr Studies on holmium oxide prepared from the nitrate precursor reveal that its surface possesses both acidic and basic sites. researchgate.net In-situ infrared spectroscopy of adsorbed probe molecules like pyridine (B92270) and carbon dioxide has shown that the surface of Ho2O3 exposes Lewis acid sites, attributed to coordinatively unsaturated Ho³⁺ cations, and highly reactive basic sites, such as O²⁻ and/or OH⁻ groups. researchgate.net

The adsorption of reactant molecules is a key step in heterogeneous catalysis. Adsorption studies of 2-propanol on Ho2O3 at 300 K showed that the alcohol is irreversibly adsorbed, leading to the formation of various surface species. researchgate.net This strong interaction highlights the reactive nature of the Ho2O3 surface, which facilitates the subsequent catalytic transformation of the adsorbed molecules. researchgate.net

The dual acid-base functionality of holmium oxide makes it an active catalyst for various reactions. Mixed metal oxides, including those with rare-earth elements like holmium, are versatile in organic synthesis. rsc.org